Prolylleucine

Vue d'ensemble

Description

Méthodes De Préparation

La prolylleucine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique le couplage de la L-proline et de la D-leucine en utilisant un groupe protecteur benzyloxycarbonyle (Cbz). La réaction nécessite généralement l'utilisation de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans des conditions anhydres . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

La prolylleucine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : La this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs tels que le palladium sur carbone (Pd/C). Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans la synthèse peptidique et les études impliquant des dipeptides.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle affecte les rythmes circadiens et le comportement des animaux en influençant l'activité des enzymes et des protéines impliquées dans ces processus. Par exemple, la this compound peut affecter négativement l'activité de la protéinase associée à l'enveloppe cellulaire (CEP), ce qui a un impact sur la synthèse protéique et les fonctions cellulaires .

Applications De Recherche Scientifique

Chemical Applications

Peptide Synthesis

Prolylleucine serves as a model compound in peptide synthesis. Its structure facilitates studies involving dipeptides, allowing researchers to explore the synthesis and properties of similar compounds. The synthesis typically involves coupling L-proline and D-leucine, often utilizing protecting groups and coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions.

Enzyme Activity Studies

Research indicates that this compound negatively affects cell envelope-associated proteinase (CEP) activity. This characteristic makes it valuable for studies investigating enzyme activity and protein synthesis. For instance, the addition of this compound to growth media has been shown to significantly reduce CEP activity in certain bacterial strains, highlighting its potential as a regulatory agent in microbial studies .

Biological Applications

Influence on Circadian Rhythms

this compound has been implicated in influencing circadian rhythms and behavior. Studies suggest that it may affect the activity of enzymes involved in these processes, making it a candidate for research into sleep disorders and behavioral science. Understanding its mechanism could lead to therapeutic applications for conditions related to circadian disruptions.

Neurodegenerative Disease Research

Recent investigations have identified this compound's potential role in neurodegenerative diseases. It has been studied as a modulator of prolyl oligopeptidase (PREP), a serine protease involved in cleaving proline-containing peptides. In particular, this compound has shown promise in reducing α-synuclein dimerization, which is critical in the pathology of Parkinson's disease . This suggests that this compound may have therapeutic implications for managing neurodegenerative conditions.

Medical Applications

Antiparkinsonian Activity

Clinical studies have explored the effects of this compound derivatives on Parkinson's disease symptoms. One study reported that L-prolyl-L-leucyl-glycine amide exhibited antiparkinsonian activity when administered alongside levodopa, potentially reducing drug-induced dyskinesias . These findings warrant further investigation into this compound's efficacy as a therapeutic agent.

Industrial Applications

Development of Bioactive Compounds

In the pharmaceutical industry, this compound is being investigated for its potential in developing bioactive compounds and peptidomimetics. These compounds are essential in drug discovery and development due to their ability to mimic natural peptides while offering enhanced stability and bioavailability .

Mécanisme D'action

The mechanism of action of Prolylleucine involves its interaction with specific molecular targets and pathways. It affects the circadian rhythms and behavior of animals by influencing the activity of enzymes and proteins involved in these processes. For example, this compound can negatively affect cell envelope-associated proteinase (CEP) activity, which in turn impacts protein synthesis and cellular functions .

Comparaison Avec Des Composés Similaires

La prolylleucine est unique parmi les dipeptides en raison de sa structure spécifique et de ses effets sur les rythmes circadiens et le comportement. Des composés similaires comprennent d'autres dipeptides contenant des acides aminés à chaîne ramifiée, tels que :

Prolylvaline : Un autre dipeptide présentant des caractéristiques structurelles similaires, mais des activités biologiques différentes.

Prolylisoleucine : Structure similaire, mais avec des effets distincts sur l'activité enzymatique et la synthèse protéique.

Ces composés partagent certaines similitudes avec la this compound, mais diffèrent dans leurs activités biologiques et leurs applications spécifiques .

Activité Biologique

Prolylleucine (PL), a dipeptide composed of proline and leucine, has garnered attention in the field of biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a branched-chain amino acid (leucine) and a cyclic amino acid (proline). This structural composition contributes to its stability and biological activity.

Chemical Formula

- Molecular Formula : C₁₃H₂₅N₃O₄

- Molecular Weight : 271.36 g/mol

Effects on Cell Envelope-Associated Proteinase (CEP)

Research has demonstrated that this compound significantly influences the activity of cell envelope-associated proteinases in Lactobacillus delbrueckii subsp. lactis. In a study, the addition of this compound to the growth medium resulted in a 3.5-fold reduction in CEP activity at a concentration of 1 mM, highlighting its potential regulatory role in microbial protein metabolism .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. A study involving analogues of this compound revealed that certain derivatives enhanced the binding affinity of dopamine receptor agonists, suggesting a role in modulating dopaminergic signaling pathways. For instance, one analogue showed a 31% enhancement in binding at 1 µM concentration .

Immunomodulatory Properties

This compound may also exhibit immunomodulatory effects. In various models, it has been shown to influence immune responses, potentially aiding in the regulation of gastrointestinal health and systemic immunity. For example, studies indicated that this compound-containing peptides could improve intestinal mucosal integrity and enhance immune cell populations .

Study 1: Impact on Lactobacillus delbrueckii

In a controlled experiment, Lactobacillus delbrueckii subsp. lactis was cultured with varying concentrations of this compound. The results indicated that higher concentrations (up to 5 mM) led to further reductions in CEP activity, suggesting that this compound may act as an inhibitor of proteinase synthesis .

| Concentration (mM) | CEP Activity Reduction |

|---|---|

| 1 | 3.5-fold |

| 2 | 4-fold |

| 5 | 6-fold |

Study 2: Neuropharmacological Analogue Testing

A series of analogues based on this compound were synthesized and tested for their ability to enhance dopamine receptor binding. The findings showed that specific modifications to the leucine residue could significantly increase receptor affinity, with implications for developing new neuroactive compounds .

| Analogue | Binding Enhancement (%) |

|---|---|

| Pro-Ahx-Gly-NH₂ | 16 |

| Pro-Phe-Gly-NH₂ | 31 |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Proteinases : The presence of branched-chain amino acids in this compound appears to inhibit specific proteolytic enzymes, affecting protein metabolism in microorganisms.

- Dopaminergic Modulation : By enhancing dopamine receptor binding, this compound analogues may influence neurotransmitter dynamics and cognitive functions.

- Immune System Regulation : Its ability to modulate immune responses suggests potential applications in treating gastrointestinal disorders and enhancing overall immune function.

Propriétés

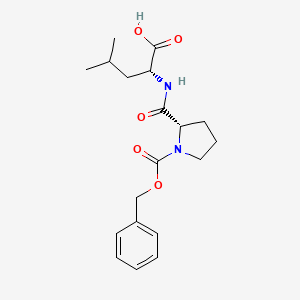

IUPAC Name |

(2R)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXUKRYYSXSLJ-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977186 | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61596-47-2 | |

| Record name | Prolylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.